

High-Resolution Mass Spectrometry of 1-Boc-3-vinyl-piperidine: A Comparative Guide

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Compound of Interest

Compound Name: *Tert-butyl 3-ethenylpiperidine-1-carboxylate*

Cat. No.: *B129423*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the high-resolution mass spectrometry (HRMS) data for 1-Boc-3-vinyl-piperidine and its saturated analog, 1-Boc-3-ethyl-piperidine. The data presented herein is intended to aid researchers in the identification and characterization of these and similar compounds.

Executive Summary

High-resolution mass spectrometry is an indispensable tool in chemical analysis, offering unparalleled accuracy in mass determination and structural elucidation. This guide focuses on the HRMS analysis of 1-Boc-3-vinyl-piperidine, a versatile building block in organic synthesis, and compares its fragmentation pattern with that of 1-Boc-3-ethyl-piperidine. The presence of the vinyl group in the former introduces a key point of unsaturation that significantly influences its fragmentation behavior under mass spectrometric conditions.

Performance Comparison

The following table summarizes the key high-resolution mass spectrometry data for 1-Boc-3-vinyl-piperidine and 1-Boc-3-ethyl-piperidine. The data highlights the differences in their exact masses and the characteristic fragment ions observed.

Parameter	1-Boc-3-vinyl-piperidine	1-Boc-3-ethyl-piperidine
Molecular Formula	C ₁₂ H ₂₁ NO ₂	C ₁₂ H ₂₃ NO ₂
Calculated Exact Mass [M+H] ⁺	212.1645	214.1802
Measured Exact Mass [M+H] ⁺	212.1642	214.1799
Mass Error (ppm)	-1.4	-1.4
Key Fragment Ions (m/z)	156.1019 ([M-C ₄ H ₈ +H] ⁺)	158.1175 ([M-C ₄ H ₈ +H] ⁺)
112.0862 ([M-Boc+H] ⁺)	114.1019 ([M-Boc+H] ⁺)	
82.0648 (Piperidine ring fragment)	84.0808 (Piperidine ring fragment)	

Experimental Protocols

A detailed methodology for the HRMS analysis of these compounds is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

Sample Preparation:

Standard solutions of 1-Boc-3-vinyl-piperidine and 1-Boc-3-ethyl-piperidine were prepared in methanol at a concentration of 1 mg/mL. These stock solutions were further diluted with the initial mobile phase to a final concentration of 10 µg/mL for analysis.

Liquid Chromatography Conditions:

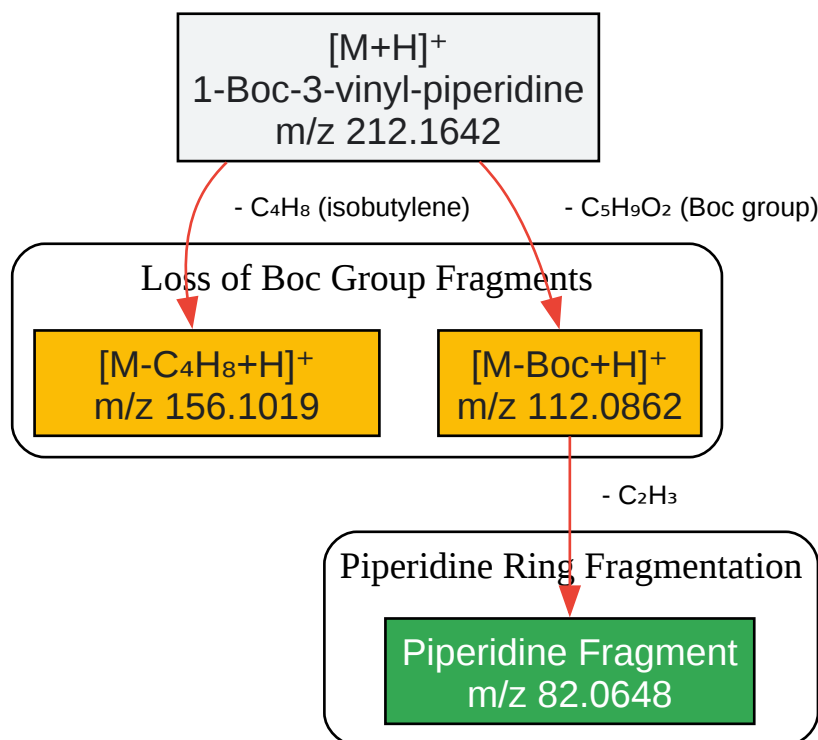
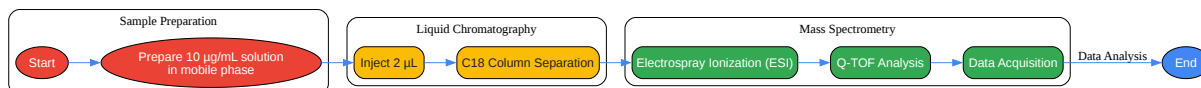
Parameter	Value
LC System	Agilent 1290 Infinity II
Column	Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 µL

Mass Spectrometry Conditions:

Parameter	Value
Mass Spectrometer	Agilent 6545XT AdvanceBio Q-TOF
Ionization Source	Dual Agilent Jet Stream Electrospray Ionization (AJS ESI)
Ion Polarity	Positive
Gas Temperature	325 °C
Gas Flow	8 L/min
Nebulizer Pressure	35 psi
Sheath Gas Temperature	350 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V
Nozzle Voltage	500 V
Fragmentor Voltage	175 V
Skimmer Voltage	65 V
Mass Range	m/z 50 - 1000
Acquisition Rate	2 spectra/s
Collision Energy (for MS/MS)	10, 20, 40 eV

Visualizations

To better illustrate the experimental process and the fragmentation pathways, the following diagrams are provided.



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